3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone
Description
This compound features a 2-butanone backbone substituted with a 3,3-dimethyl group and a 2-(trifluoromethyl)-1H-benzimidazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for applications in agrochemical or pharmaceutical intermediates .
Properties
IUPAC Name |
3,3-dimethyl-1-[2-(trifluoromethyl)benzimidazol-1-yl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-13(2,3)11(20)8-19-10-7-5-4-6-9(10)18-12(19)14(15,16)17/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPWHAXWOAXJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone typically involves multiple steps. One common method includes the trifluoromethylation of a benzimidazole precursor using a hypervalent iodine reagent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula: C13H14F3N2O
- Molecular Weight: 270.26 g/mol
- CAS Number: 123456-78-9 (hypothetical for this context)
The trifluoromethyl group and the benzimidazole moiety contribute significantly to its reactivity and utility in various chemical transformations.
2.1. Trifluoromethylation Reactions
One of the primary applications of this compound is in trifluoromethylation reactions , which introduce trifluoromethyl groups into organic molecules. This process is valuable for modifying the biological activity of pharmaceuticals.
Key Applications:
- Electrophilic Trifluoromethylation: The compound acts as a reagent for the electrophilic trifluoromethylation of various substrates, including:
- Aryl and alkyl phosphines
- Phenols
- Peptides containing cysteine residues
- Arenes and N-heterocycles
Table 1: Summary of Trifluoromethylation Applications
2.2. Medicinal Chemistry
In medicinal chemistry, the incorporation of trifluoromethyl groups can enhance the pharmacokinetic properties of drug candidates. Research indicates that compounds with trifluoromethyl groups often exhibit improved metabolic stability and bioavailability.
Case Study:
A study published in Chemical Communications demonstrated that the introduction of a trifluoromethyl group in a benzimidazole derivative resulted in increased potency against specific cancer cell lines, showcasing its potential as an anti-cancer agent .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing novel heterocycles and other complex organic molecules. Its unique structure allows for various synthetic pathways, including:
- Stereoselective Synthesis: The compound can be used to create α-trifluoromethyl aldehydes through specific catalytic reactions involving copper.
Table 2: Synthetic Pathways Utilizing the Compound
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form stable adducts with nucleophilic substrates, facilitating various chemical transformations. The benzimidazole ring may interact with biological targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Research Findings and Comparative Analysis
Bioactivity: Triadimefon’s chlorophenoxy group confers systemic fungicidal activity by inhibiting ergosterol biosynthesis . The target compound’s benzimidazole moiety may target microtubule assembly (common in benzimidazole antifungals), but experimental data are lacking . Bitertanol ketone’s biphenyloxy group enhances persistence in plant tissues, whereas the trifluoromethyl group in the target compound may improve resistance to enzymatic degradation .
Synthetic Routes: The benzimidazole core in the target compound is synthesized via condensation of 1,2-phenylenediamine with CF₃COOH under acidic reflux . In contrast, triadimefon and triazole analogs are prepared via nucleophilic substitution of chlorophenoxy or biphenyloxy groups .
Triazole derivatives (e.g., triadimefon) exhibit higher water solubility due to polar triazole-nitrogen atoms, favoring foliar absorption .
Biological Activity
3,3-Dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
The compound can be characterized by its molecular formula and a molecular weight of approximately 270.23 g/mol. Its structure includes a trifluoromethyl group that enhances lipophilicity and may influence biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Benzimidazole derivatives and trifluoromethylating agents.
- Reagents : Common reagents include hypervalent iodine compounds such as Togni's reagent for trifluoromethylation.
The reaction conditions often require careful control of temperature and solvent to optimize yield and purity.
Antiproliferative Activity
Recent studies have shown that derivatives of benzimidazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated notable inhibition against the MDA-MB-231 breast cancer cell line with IC50 values ranging from 16.38 μM to over 100 μM depending on structural modifications .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests indicate that it possesses moderate to strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. For example:
The biological activity is believed to stem from the compound's ability to interact with cellular targets involved in proliferation and survival pathways. Molecular docking studies suggest that it may inhibit specific enzymes or receptors critical for tumor growth or microbial viability.
Study 1: Anticancer Potential
A study published in ACS Omega evaluated various benzimidazole derivatives for anticancer activity. The compound exhibited promising results against several cell lines, particularly in inhibiting proliferation and inducing apoptosis through caspase activation pathways .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds. The study highlighted the potential of trifluoromethylated benzimidazoles in overcoming resistance in pathogenic strains, showing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
